molecular formula C11H14BrF B14048529 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene

1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene

Cat. No.: B14048529
M. Wt: 245.13 g/mol
InChI Key: KOOUTGNUDNRXMM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene typically involves the bromination of 5-ethyl-2-fluorobenzene followed by the introduction of a propyl group. One common method is the reaction of 5-ethyl-2-fluorobenzene with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 5-ethyl-2-fluorobenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The major product is 5-ethyl-2-fluorobenzene.

Scientific Research Applications

1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-2-fluorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.

    1-(3-Bromopropyl)-5-methyl-2-fluorobenzene: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and biological activity.

    1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene: The position of the ethyl group is different, which can affect the compound’s steric and electronic properties.

Uniqueness

1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both an ethyl group and a fluorine atom can enhance its reactivity and selectivity in various chemical reactions. Additionally, the bromopropyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H14BrF

Molecular Weight

245.13 g/mol

IUPAC Name

2-(3-bromopropyl)-4-ethyl-1-fluorobenzene

InChI

InChI=1S/C11H14BrF/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

KOOUTGNUDNRXMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)F)CCCBr

Origin of Product

United States

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